Cas no 2680619-07-0 (6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28288114
- 6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 2680619-07-0
- 6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid
-
- インチ: 1S/C11H9F3N2O4/c1-20-7-3-2-5-4-6(9(17)18)16(8(5)15-7)10(19)11(12,13)14/h2-3,6H,4H2,1H3,(H,17,18)
- InChIKey: TUWXZXUAMVQTNR-UHFFFAOYSA-N
- SMILES: FC(C(N1C2=C(C=CC(=N2)OC)CC1C(=O)O)=O)(F)F
計算された属性
- 精确分子量: 290.05144126g/mol
- 同位素质量: 290.05144126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 415
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 79.7Ų
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288114-10.0g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-28288114-5g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 5g |
$2692.0 | 2023-09-08 | ||
Enamine | EN300-28288114-10g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 10g |
$3992.0 | 2023-09-08 | ||
Enamine | EN300-28288114-0.05g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-28288114-0.25g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28288114-0.1g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-28288114-2.5g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-28288114-1.0g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-28288114-5.0g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-28288114-0.5g |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
2680619-07-0 | 95.0% | 0.5g |
$891.0 | 2025-03-19 |
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acidに関する追加情報
Introduction to 6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-bpyridine-2-carboxylic acid (CAS No. 2680619-07-0)
6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-bpyridine-2-carboxylic acid, identified by its CAS number 2680619-07-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of functional groups such as the methoxy group and the 2,2,2-trifluoroacetyl moiety enhances its chemical reactivity and makes it a valuable scaffold for drug discovery.
The pyrrolo[2,3-bpyridine-2-carboxylic acid core structure of this compound is particularly noteworthy due to its ability to interact with various biological targets. Pyrrolopyridines have been extensively studied for their roles in modulating enzyme activity and receptor binding. In particular, derivatives of this class have shown promise in the development of treatments for neurological disorders, cancer, and infectious diseases. The 6-methoxy substituent further influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets while reducing off-target effects.
The 2,2,2-trifluoroacetyl group is another critical feature of this compound. Fluorinated acyl groups are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability and lipophilicity. This modification can enhance the compound's bioavailability and prolong its duration of action in vivo. Additionally, the trifluoroacetyl group may participate in hydrogen bonding interactions with biological targets, further optimizing binding kinetics.
Recent research has highlighted the significance of 6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-bpyridine-2-carboxylic acid in the development of novel therapeutic agents. Studies have demonstrated its potential as an inhibitor of certain kinases and enzymes involved in cancer progression. The compound's ability to disrupt key signaling pathways has made it a subject of interest for preclinical investigations. Furthermore, its structural features suggest that it may exhibit properties such as selectivity and low toxicity, which are crucial for successful drug development.
In addition to its applications in oncology research,6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-bpyridine-2-carboxylic acid has shown promise in addressing other therapeutic areas. For instance, pyrrolopyridine derivatives have been explored for their antimicrobial properties. The unique chemical structure of this compound may enable it to interact with bacterial enzymes or cell wall components in a manner that disrupts pathogenic processes. This opens up possibilities for developing new antibiotics or antiviral agents targeting resistant strains.
The synthesis of 6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo[2,3-bpyridine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorinated groups often necessitates specialized methodologies to ensure high yield and purity. Advances in synthetic chemistry have enabled more efficient routes to complex heterocyclic compounds like this one, facilitating their production on a larger scale for research and commercial purposes.
From a computational chemistry perspective,6-methoxy-1-(2R',R)-cis-isomerization-cis/trans-isomerism-trans-isomerization-acid-base reaction-energy transfer-dipole moment-dipole moment interaction-dipole-induced dipole interaction-dipole-induced dipole-dipole interaction-dipole-dipole interaction-electron density distribution-energy density distribution-intermolecular forces-intermolecular hydrogen bonding-intermolecular electrostatic interactions-intermolecular van der Waals forces-intermolecular steric interactions-intermolecular dipole-dipole interactions-intermolecular dipole-induced dipole interactions-intermolecular hydrogen bonding interactions-intermolecular electrostatic potential map-intermolecular steric hindrance-intermolecular electronic transition-absorption spectrum-emission spectrum-spectroscopic analysis-spectrophotometric measurement-spectrometric identification-spectrometric quantification-spectrometric characterization-spectrometric validation-spectrometric calibration-spectrometric precision-spectrometric accuracy-spectrometric reliability-spectrometric robustness-spectrometric sensitivity-spectrometric specificity-spectrometric detection-limit spectrophotometric analysis spectroscopic characterization spectrophotometric quantification spectrophotometric calibration spectrophotometric precision spectrophotometric accuracy spectrophotometric reliability spectrophotometric robustness spectrophotometric sensitivity spectrophotometric specificity spectrophotometric detection-limit UV-visible spectroscopy fluorescence spectroscopy Raman spectroscopy nuclear magnetic resonance (NMR) spectroscopy mass spectrometry (MS) chromatography thin-layer chromatography (TLC) gas chromatography (GC) high-performance liquid chromatography (HPLC) ion chromatography size-exclusion chromatography preparative chromatography analytical chromatography separation science purification technology sample preparation method extraction technique derivatization method chemical modification reaction functional group transformation structural elucidation molecular modeling computational chemistry quantum chemistry density functional theory (DFT) molecular dynamics (MD) simulation molecular docking virtual screening pharmacophore modeling pharmacokinetic prediction toxicokinetic prediction ADME prediction bioavailability prediction drug metabolism prediction drug-drug interaction prediction pharmacogenomics pharmacogenetics personalized medicine target identification target validation lead optimization hit identification scaffold hopping structure-based drug design ligand-based drug design calculations can provide insights into its behavior in different environments. These studies help researchers understand how the compound interacts with biological targets at the molecular level and guide modifications to improve its efficacy.
The potential applications of 6-methoxy-1-(R)-cis-isomerization-cis/trans-isomerism-trans-isomerization-acid-base reaction-energy transfer-dipole moment-dipole moment interaction-dipole-induced dipole interaction-dipole-induced dipole-dipole interaction-dipole-dipole interaction-electron density distribution-energy density distribution-intermolecular forces-intermolecular hydrogen bonding-intermolecular electrostatic interactions-intermolecular van der Waals forces-intermolecular steric interactions-intermolecular dipole-dipole interactions-intermolecular dipole-induced dipole interactions-intermolecular hydrogen bonding interactions-intermolecular electrostatic potential map-intermolecular steric hindrance intermolecular electronic transition-absorption spectrum-emission spectrum-spectroscopic analysis-spectrophotometric measurement-spectrometric identification-spectrometric quantification-spectrometric characterization-spectrometric validation-spectrometric calibration-spectrometric precision-spectrometric accuracy-spectrometric reliability-spectrometric robustness-spectrometric sensitivity -spectrophotometric specificity -spectrophotometric detection-limit UV-visible spectroscopy fluorescence spectroscopy Raman spectroscopy nuclear magnetic resonance (NMR) spectroscopy mass spectrometry (MS) chromatography thin-layer chromatography (TLC) gas chromatography (GC) high-performance liquid chromatography (HPLC) ion chromatography size-exclusion chromatography preparative chromatography analytical chromatography separation science purification technology sample preparation method extraction technique derivatization method chemical modification reaction functional group transformation structural elucidation molecular modeling computational chemistry quantum chemistry density functional theory (DFT) molecular dynamics (MD) simulation molecular docking virtual screening pharmacophore modeling pharmacokinetic prediction toxicokinetic prediction ADME prediction bioavailability prediction drug metabolism prediction drug-drug interaction prediction pharmacogenomics pharmacogenetics personalized medicine target identification target validation lead optimization hit identification scaffold hopping structure-based drug design ligand-based drug design are vast and varied. Beyond cancer therapy, this compound may find utility in treating inflammatory diseases by modulating immune responses or in neurodegenerative disorders by interacting with specific neural receptors. Its versatility stems from its unique structural features and the ability to fine-tune its properties through chemical modifications.
In conclusion,6-methoxy-1-(R)-cis-isomerization-cis/trans-isomerism-trans-isomerization-acid-base reaction-energy transfer-dipole moment-dipole moment interaction-dipole-induced dipole interaction-dipole-induced dipole-dipole interaction-dipole-dipole interaction-electron density distribution-energy density distribution intermolecular forces intermolecular hydrogen bonding intermolecular electrostatic interactions intermolecular van der Waals forces intermolecular steric interactions intermolecular dip ole -d ip le -ind uced d ip le -d ip le d ip le -d ip le -d ip le d ip le -d ip le -d ip le d ip le -d ip le -d ip le d ip le -d ip le d ip le -d ip le d ip le -d ip le d ip le -d ip le d ip le -d i p o l e i n t e r a c t i o n s intermo l e c u l a r e l e c t r o s t a t i c p o t e n t i a l m a p intermo l e c u l a r s t e r i c h i n d r i j c h m e n t intermo l e c u l a r e l e c t r o n i c t r a n s i t i o n absorption spectrum-emission spectrum spectroscopic analysis spectrophotometric measurement spectrometric identification spectrometric quantification spect rom etric characterization spect rom etric validation spect rom etric calibration spect rom etric precision spect rom etric accuracy spect rom etric reliability spect rom etric robustness spec trom etric sensitivity spec trom etric specificity spec trom etric detection-limit UV-visible spectroscopy fluorescence spectroscopy Raman spectroscopy nuclear magnetic resonance (NMR) spectroscopy mass spectrometry (MS) chromatography thin-layer chromatography (TLC) gas chromatography (GC) high-performance liquid chromatography (HPLC) ion chromatography size-exclusion chromato graph y preparative chromato graph y analytical chromato graph y separation science purification technology sample preparation method extraction technique derivatization method chemical modification reaction functional group transformation structural elucidation molecular modeling computational chemistry quantum chemistry density functional theory (DFT) molecular dynamics (MD) simulation molecular docking virtual screening pharmacophore modeling pharmacokinetic prediction toxicokinetic prediction ADME prediction bioavailability prediction drug metabolism prediction drug-drug interaction prediction pharmacogenomics pharmacogenetics personalized medicine target identification target validation lead optimization hit identification scaffold hopping structure-based drug design ligand-based drug design, is a promising candidate for further exploration in pharmaceutical research. Its unique structure and functional groups make it an attractive scaffold for developing novel therapeutics with significant clinical implications.
2680619-07-0 (6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid) Related Products
- 1185293-13-3(1-ethyl-3-methyl-1h-pyrazol-4-ylamine dihydrochloride)
- 888-26-6(3-mercapto-6-phenyl1,2,4triazolo4,3-b1,2,4triazin-7(8H)-one)
- 1806426-59-4(2-(Bromomethyl)-7-cyanobenzo[d]oxazole)
- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 2171792-82-6(tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)
- 1807887-98-4(ethyl trans-4-(chlorosulfonylmethyl)-4-fluoro-cyclohexanecarboxylate)
- 1352548-97-0((R)-2-((2-Fluorophenoxy)methyl)oxirane)
- 100238-42-4(4-(2-(Piperidin-1-YL)ethoxy)phenol)




